molecular formula C20H32O3 B13892283 (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

Cat. No.: B13892283
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-IOVBKXKGSA-N
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Description

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure and significant biological activity. This compound is part of the eicosanoid family, which plays a crucial role in various physiological processes, including inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of enzymatic and chemical transformations. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.

    Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses and physiological effects. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes. These compounds share structural similarities and are involved in similar biological processes.

Uniqueness

What sets (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid apart is its specific structure, which confers unique biological activities. Its ability to selectively modulate certain pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6+,11-9+,13-10+,17-14+/t19-/m0/s1

InChI Key

KATOYYZUTNAWSA-IOVBKXKGSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C[C@@H](/C=C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Origin of Product

United States

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